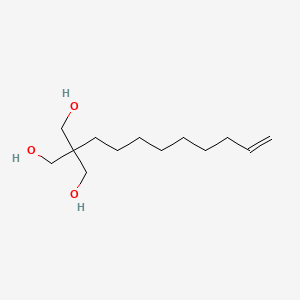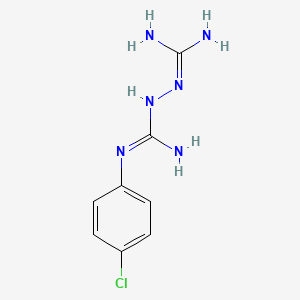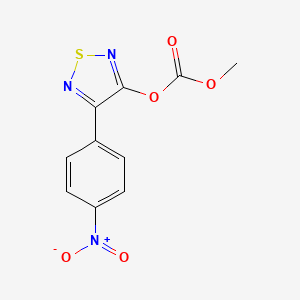
Strontium, ethyliodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium, ethyliodo- is a chemical compound that contains strontium, a soft, silvery, highly reactive metal belonging to the alkaline earth metals group. Strontium compounds have various applications, particularly in pyrotechnics, phosphors, and sugar refining . Strontium, ethyliodo- is a specialized compound used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of strontium, ethyliodo- typically involves the reaction of strontium with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be represented as follows:
[ \text{Sr} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{Sr(C}_2\text{H}_5\text{I})_2 ]
Industrial production methods for strontium compounds often involve the extraction of strontium from minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate). These minerals are processed to obtain strontium oxide, which can then be used to synthesize various strontium compounds .
Análisis De Reacciones Químicas
Strontium, ethyliodo- undergoes several types of chemical reactions, including:
Oxidation: Strontium compounds can react with oxygen to form strontium oxide.
Reduction: Strontium can be reduced from its compounds using strong reducing agents.
Substitution: Strontium, ethyliodo- can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Strontium, ethyliodo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other strontium compounds.
Medicine: Investigated for its use in targeted drug delivery and as an immunotherapeutic agent.
Mecanismo De Acción
The mechanism of action of strontium, ethyliodo- involves its interaction with molecular targets and pathways in biological systems. Strontium ions can mimic calcium ions and are taken up by bone tissues, promoting bone growth and regeneration. This compound also exhibits antimicrobial properties and can be used in the treatment of infections .
Comparación Con Compuestos Similares
Strontium, ethyliodo- can be compared with other strontium compounds such as strontium chloride, strontium carbonate, and strontium sulfate. These compounds share similar properties due to the presence of strontium but differ in their specific applications and reactivity. For example:
Strontium chloride: Used in pyrotechnics and as a radiopharmaceutical agent.
Strontium carbonate: Commonly used in the production of glass and ceramics.
Strontium sulfate: Used as a precursor for other strontium compounds and in the extraction of strontium from minerals.
Strontium, ethyliodo- is unique due to its specific reactivity and applications in organic synthesis and biomedical research.
Propiedades
Número CAS |
153205-42-6 |
|---|---|
Fórmula molecular |
C2H5ISr |
Peso molecular |
243.59 g/mol |
Nombre IUPAC |
strontium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Sr/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ATEZKFQZQPMJED-UHFFFAOYSA-M |
SMILES canónico |
C[CH2-].[Sr+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
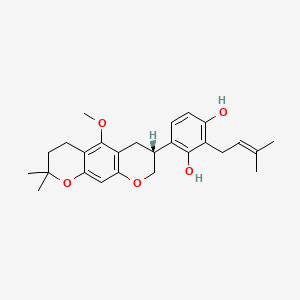
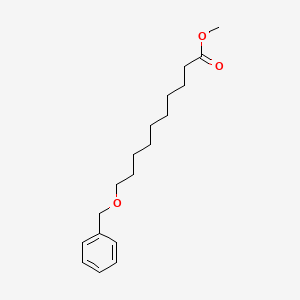
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)

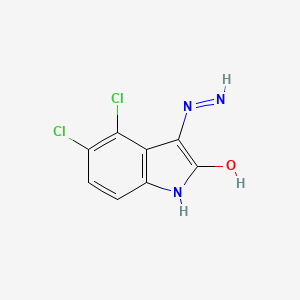


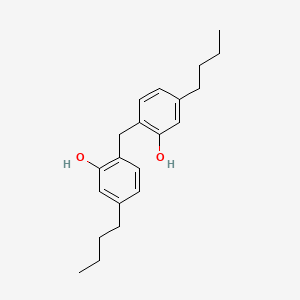
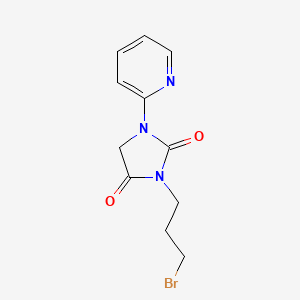
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
